molecular formula C21H27NO6 B11152182 N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11152182
M. Wt: 389.4 g/mol
InChI Key: ZDFKYSTVJHUZOC-UHFFFAOYSA-N
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Description

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one moiety linked to a norvaline residue through an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with norvaline. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various acyl-substituted derivatives.

Scientific Research Applications

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-2-one moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, the compound may exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is unique due to its specific substitution pattern on the chromen-2-one moiety and the presence of the norvaline residue. This unique structure imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-6-8-14-11-19(24)28-20-13(3)17(10-9-15(14)20)27-12-18(23)22-16(7-5-2)21(25)26/h9-11,16H,4-8,12H2,1-3H3,(H,22,23)(H,25,26)

InChI Key

ZDFKYSTVJHUZOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCC)C(=O)O

Origin of Product

United States

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